2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with a molecular formula of C16H17N5O2. This compound features a piperidine ring, a pyrazole moiety, and a nicotinonitrile group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Acetylation: The pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The acetylated pyrazole is reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.
Nicotinonitrile Group Addition: Finally, the piperidine derivative is reacted with 2-chloronicotinonitrile in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the nitrile group.
Scientific Research Applications
2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)pyridine
- **2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)benzene
Uniqueness
Compared to similar compounds, 2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c17-11-13-3-1-6-18-16(13)23-14-4-9-20(10-5-14)15(22)12-21-8-2-7-19-21/h1-3,6-8,14H,4-5,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOUCSPEOHFFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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